
ヨードウィラールジン
概要
説明
ヨード-ウィラルジンは、天然に存在するアミノ酸ウィラルジンの合成誘導体です。非タンパク質性L-α-アミノ酸に分類され、ウラシル環にヨウ素原子を結合しています。 この化合物は、興奮性神経伝達に関与するイオンチャネル型グルタミン酸受容体の一種であるカイネート受容体の選択的アゴニストとしての役割で知られています .
科学的研究の応用
Neuroscience Research
Glutamate Receptor Studies
Iodo-willardiine has been instrumental in elucidating the structure and function of AMPA and kainate receptors. By selectively activating these receptors, researchers can investigate the mechanisms underlying excitatory neurotransmission in the brain. The compound's ability to differentiate between receptor subtypes allows for detailed studies into receptor dynamics, including activation and desensitization processes .
Behavioral Studies
In animal models, iodo-willardiine has been used to assess the behavioral implications of glutamate receptor activation. For instance, studies involving mouse models have demonstrated how varying doses of iodo-willardiine can influence symptoms associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Behavioral assays provide insights into potential therapeutic applications by evaluating changes in learning and memory functions .
Pharmacological Development
Analog Synthesis
The synthesis of various analogs of iodo-willardiine has led to the discovery of compounds with differing affinities for AMPA and kainate receptors. These analogs are crucial for pharmacological studies aimed at developing new therapeutic agents targeting glutamate-related disorders. For example, modifications at specific positions on the willardiine structure have resulted in compounds with enhanced selectivity and potency .
Therapeutic Potential
Research indicates that compounds like iodo-willardiine could serve as potential neurodrugs due to their effects on glutamate signaling pathways implicated in several neurological conditions. The exploration of these compounds may lead to novel treatments for conditions characterized by dysregulated glutamate activity .
Data Table: Comparative Analysis of Willardiine Derivatives
Compound Name | Receptor Selectivity | Agonistic Effect | Notable Findings |
---|---|---|---|
Willardiine | AMPA & Kainate | Partial Agonist | Initial discovery; varied effects based on structure |
5-Iodowillardiine | Selective for Kainate | Strong Agonist | High selectivity for GluR5; excitotoxic properties |
5-Fluorowillardiine | AMPA & Kainate | Potent Agonist | Greater efficacy than willardiine; used in desensitization studies |
5-Bromowillardiine | AMPA & Kainate | Moderate Agonist | Similar effects to iodo derivative but less potent |
Case Study 1: Neurotoxicity Assessment
A study investigated the neurotoxic effects of 5-iodowillardiine on neuronal cultures. It was found that while the compound activates kainate receptors effectively, it also induces excitotoxicity at higher concentrations, emphasizing the need for careful dosage regulation when considering therapeutic applications .
Case Study 2: Behavioral Impact on Mouse Models
In a series of experiments with transgenic mouse models exhibiting Alzheimer's-like symptoms, administration of iodo-willardiine resulted in observable improvements in behavioral tests related to memory retention. This suggests potential pathways for therapeutic intervention using selective agonists targeting kainate receptors .
作用機序
ヨード-ウィラルジンは、イオンチャネル型グルタミン酸受容体であるカイネート受容体のアゴニストとして作用します。これらの受容体に結合すると、化合物はイオンチャネルを開くコンフォメーション変化を誘発し、ナトリウムやカルシウムなどのカチオンの流入を可能にします。これは、ニューロン膜の脱分極と興奮性シグナルの伝播につながります。 特定の分子標的は、カイネート受容体のGluK1とGluK2サブユニットです .
生化学分析
Biochemical Properties
Iodo-Willardiine acts as a partial agonist of ionotropic glutamate receptors . More specifically, it agonizes the non-N-methyl-D-aspartate (non-NMDA) receptors of L-glutamate . This interaction with enzymes and proteins plays a crucial role in biochemical reactions.
Cellular Effects
The effects of Iodo-Willardiine on cells are primarily related to its interaction with glutamate receptors. It influences cell function by impacting cell signaling pathways
Molecular Mechanism
At the molecular level, Iodo-Willardiine exerts its effects through binding interactions with biomolecules, specifically the glutamate receptor 2
準備方法
合成経路と反応条件
ヨード-ウィラルジンの合成は、通常、ウィラルジンのヨウ素化を含みます。一般的な方法には、適切な酸化剤の存在下でウィラルジンをヨウ素と反応させる方法があります。 反応条件は、ウラシル環の所望の位置での選択的ヨウ素化を確実にするために、温度とpHを制御することがよく必要とされます .
工業生産方法
ヨード-ウィラルジンの特定の工業生産方法は、広範囲にわたって文書化されていませんが、一般的なアプローチは、実験室規模の合成プロセスを拡大することを含むでしょう。 これには、反応条件の最適化、工業グレードの試薬の使用、収率と純度を高めるための連続フローリアクターの採用が含まれます .
化学反応の分析
反応の種類
ヨード-ウィラルジンは、以下の化学反応を含め、さまざまな化学反応を起こします。
置換反応: ヨウ素原子は、適切な条件下で他の官能基で置換される可能性があります。
酸化と還元: この化合物は、酸化還元反応に関与することがありますが、これらの反応に関する具体的な詳細は限られています。
一般的な試薬と条件
置換: 求核剤(アミン、チオールなど)などの試薬は、置換反応に使用できます。
酸化: 過酸化水素や過マンガン酸カリウムなどの酸化剤を使用できます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応は、ヨウ素原子を置き換えるさまざまな官能基を持つさまざまな誘導体を生成する可能性があります .
科学研究への応用
ヨード-ウィラルジンは、科学研究においていくつかの用途があります。
神経科学: 脳内のカイネート受容体の機能を研究するために使用され、これはさまざまな神経疾患に関与しています。
薬理学: この化合物は、カイネート受容体の薬理学的性質を調査し、てんかんや神経変性疾患などの疾患に対する潜在的な治療薬を開発するためのツールとして役立ちます。
類似化合物との比較
類似化合物
ウィラルジン: ヨウ素化されていないアナログである親化合物。
5-フルオロウィラルジン: 異なる受容体結合特性を持つフッ素化誘導体。
5-ブロモウィラルジン: 異なる薬理学的効果を持つ臭素化アナログ
ヨード-ウィラルジンの独自性
ヨード-ウィラルジンは、カイネート受容体に対する選択的アゴニスト活性によりユニークであり、より広範または異なる受容体親和性を持つ可能性のある他のウィラルジン誘導体と区別されます。 ヨウ素原子の存在はまた、さまざまな合成および分析アプリケーションで利用できる特定の化学的性質を与えます .
生物活性
Iodo-willardiine, specifically the compound (S)-5-iodowillardiine, is a potent and selective agonist for kainate receptors, particularly the hGluK1 subtype. This compound, a derivative of willardiine, has garnered attention due to its unique biological activity and potential applications in neuroscience research.
Overview of Iodo-Willardiine
Iodo-willardiine is classified as a nonprotein amino acid and belongs to the family of uracilylalanines. It is synthesized from willardiine, which is known for its role as a partial agonist at ionotropic glutamate receptors, specifically the non-N-methyl-D-aspartate (non-NMDA) receptors. The introduction of iodine into the molecular structure significantly alters its binding affinity and pharmacological profile.
Binding Affinity and Selectivity
Research indicates that (S)-5-iodowillardiine exhibits high affinity for the kainate receptor subtype hGluK1 with a Ki value of 0.24 nM. This demonstrates a remarkable selectivity over both AMPA receptor subtypes and the homomeric kainate receptor hGluK2, with selectivity factors ranging from 600 to 4000-fold .
Comparative Biological Activity
The biological activity of iodo-willardiine can be contrasted with other willardiine derivatives. The following table summarizes the effective concentration (EC50) values and desensitization characteristics for various compounds:
Compound | EC50 (μM) | % Desensitization | Binding Affinity (Ki) |
---|---|---|---|
(S)-Willardiine | 44.8 ± 15.0 | 90.9 ± 3.0 | - |
(S)-5-Iodowillardiine | 1.47 | - | 0.24 nM |
(S)-5-Fluorowillardiine | 1.50 | - | - |
(S)-5-Bromowillardiine | 8.82 | - | - |
The data shows that (S)-5-iodowillardiine is approximately 30 times more potent than willardiine itself, indicating its enhanced efficacy at activating kainate receptors .
Iodo-willardiine acts primarily as an agonist at kainate receptors, leading to rapid but incomplete desensitization. Studies demonstrate that the (S)-isomer is significantly more active than its (R)-counterpart, which is largely inactive . The mechanism involves binding to the same sites as other excitatory amino acids like AMPA and kainate, but with distinct kinetics and potency.
Case Studies and Experimental Findings
- Desensitization Profiles : In experiments using mouse embryonic hippocampal neurons, (S)-5-iodowillardiine produced responses comparable to those elicited by kainate but exhibited a slower decay in current response compared to other less potent analogs like willardiine .
- Thermodynamic Insights : The thermodynamic interactions between iodo-willardiine and its target receptors have been studied to understand the implications for drug design. It was found that modifications in the molecular structure could lead to significant differences in receptor activation profiles, which are crucial for developing selective pharmacological agents .
- Comparative Studies : Cross-desensitization experiments revealed that iodo-willardiine could block responses elicited by other willardiines, indicating a complex interaction network among these compounds at the receptor level .
特性
IUPAC Name |
(2S)-2-amino-3-(5-iodo-2,4-dioxopyrimidin-1-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8IN3O4/c8-3-1-11(2-4(9)6(13)14)7(15)10-5(3)12/h1,4H,2,9H2,(H,13,14)(H,10,12,15)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXYLTBQIQBTES-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CC(C(=O)O)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1C[C@@H](C(=O)O)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8IN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332246 | |
Record name | 5-(S)-Iodowillardiine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90332246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140187-25-3 | |
Record name | (αS)-α-Amino-3,4-dihydro-5-iodo-2,4-dioxo-1(2H)-pyrimidinepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=140187-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(S)-Iodowillardiine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90332246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The provided studies emphasize the role of Tyr702 in AMPA receptor subtype selectivity. How does Iodo-willardiine binding change in the presence of the Y702F mutation?
A2: The Y702F mutation, where Tyrosine at position 702 is replaced with Phenylalanine, significantly influences the binding and efficacy of certain agonists, including Iodo-willardiine. Research shows that Iodo-willardiine demonstrates faster deactivation kinetics in hippocampal neurons carrying the Y702F mutation compared to wild-type receptors. [] This suggests that the absence of the Tyrosine hydroxyl group in the binding site alters the receptor's interaction with Iodo-willardiine, potentially impacting the stability of the agonist-bound conformation and leading to a faster off-rate. This highlights the importance of Tyr702 in fine-tuning agonist selectivity and receptor activation kinetics.
Q2: The structure-activity relationship is crucial in drug design. How does the 5-position substituent on the willardiine scaffold affect the compound's potency at different glutamate receptor subtypes?
A3: Studies using various 5-substituted willardiines, including Iodo-willardiine, reveal a fascinating interplay between the substituent's physicochemical properties and receptor subtype selectivity. [, ] For instance, Iodo-willardiine exhibits higher potency at kainate-preferring glutamate receptors in DRG neurons compared to AMPA receptors in hippocampal neurons. [] This selectivity is attributed to the presence of a lipophilic pocket in kainate-preferring receptors, which favorably interacts with the bulky iodine substituent. [] Conversely, AMPA receptors lack this lipophilic pocket, making Iodo-willardiine less potent at these sites. These findings demonstrate how subtle modifications to the willardiine scaffold can lead to significant differences in receptor subtype selectivity, providing valuable insights for developing subtype-specific glutamate receptor modulators.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。